10-Azidodecanoic acid

Beschreibung

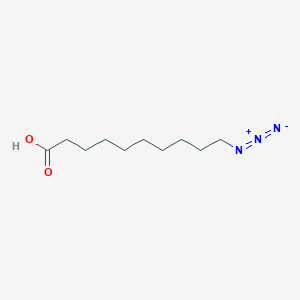

Structure

3D Structure

Eigenschaften

IUPAC Name |

10-azidodecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2/c11-13-12-9-7-5-3-1-2-4-6-8-10(14)15/h1-9H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQUZMZZOUGGHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Studies and Mechanistic Insights

Advancements in Bioorthogonal Chemistry Methodologies

The field of bioorthogonal chemistry is focused on developing reactions with faster kinetics and improved orthogonality. For azide-based probes, this includes the design of new, more reactive cyclooctynes for SPAAC that enhance labeling speed and efficiency without sacrificing stability. nih.govmagtech.com.cn The development of novel diazacyclononynes (DACNs), for example, offers high reactivity and greater stability compared to early cyclooctynes. iris-biotech.de

Emerging Applications in Biological Systems

The ability to metabolically label biomolecules with probes like 10-azidodecanoic acid opens doors to studying complex biological questions. Future applications include mapping lipid-protein interactions in real-time within living cells, tracking the metabolic fate of fatty acids in disease models, and visualizing the dynamics of lipid rafts and other membrane microdomains. nih.govnih.gov These probes are crucial for understanding how lipid metabolism is dysregulated in diseases like cancer and metabolic disorders. tennessee.edu

Integration with Advanced Technologies

Combining metabolic labeling with advanced imaging and analytical techniques is a key area of future research. This includes the use of super-resolution microscopy to visualize labeled proteins and lipids at the nanoscale, and the integration of click chemistry with advanced mass spectrometry techniques for more comprehensive and quantitative "omics" analyses.

Development of Novel Analogs and Probes

Building on the success of this compound, researchers are designing novel analogs and probes to answer more specific biological questions. This includes the development of diazide probes containing both an aliphatic azide (B81097) for click chemistry and an aromatic azide for photoaffinity labeling, allowing for both purification and covalent cross-linking to interacting partners. nih.gov Furthermore, creating probes with different chain lengths or incorporating additional functional groups can provide more nuanced tools for studying the intricacies of fatty acid metabolism and protein acylation. mskcc.org

Q & A

Basic Research Questions

Q. What enzymatic strategies are employed for site-specific conjugation of 10-azidodecanoic acid to proteins?

- Methodological Answer : The E. coli lipoic acid ligase (LplA) mutant W37I or W37V is used to catalyze ATP-dependent ligation of this compound to the engineered 13-amino acid LplA acceptor peptide (LAP) fused to target proteins. This reaction achieves near-quantitative yields (~95%) within 30 minutes under optimized conditions (enzyme concentration: 5–10 µM, substrate ratio 1:2) . LAP insertion into loop regions of proteins (e.g., GFP) ensures minimal disruption to protein folding and function . Post-ligation, the azide group enables bioorthogonal click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) for fluorophore tagging or polymer attachment .

Q. How is the efficiency of this compound ligation validated experimentally?

- Methodological Answer : Successful conjugation is confirmed via:

- SDS-PAGE : Mobility shifts due to PEGylation or fluorophore attachment .

- Mass spectrometry : Detection of mass increments corresponding to this compound (+227.3 g/mol) and subsequent modifications .

- Fluorescence assays : Quantification of fluorophore coupling efficiency (e.g., Alexa Fluor 568 or ATTO 647N) using absorbance/emission spectra .

Q. What structural features of this compound make it suitable for bioorthogonal chemistry?

- Methodological Answer : The terminal azide group (-N₃) reacts selectively with cyclooctynes (e.g., ADIBO, MOFO) via copper-free click chemistry, minimizing cellular toxicity . The 10-carbon alkyl spacer balances hydrophobicity for membrane permeability and steric flexibility for efficient ligation .

Advanced Research Questions

Q. How do researchers resolve contradictions in reaction yields when labeling internal vs. terminal protein sites with this compound?

- Methodological Answer : Internal labeling (e.g., LAP insertion in GFP loops) often achieves higher yields (>90%) compared to terminal sites due to reduced steric hindrance . However, terminal labeling may require adjusted enzyme-substrate ratios (e.g., 1:3 LplA:LAP) and extended incubation (45–60 minutes) . Conflicting data on multi-site labeling efficiency can arise from protein-specific folding dynamics; circular dichroism (CD) spectroscopy is recommended to assess structural integrity post-modification .

Q. What strategies mitigate hydrophobicity-related challenges when using this compound derivatives in live-cell imaging?

- Methodological Answer : Hydrophobic fluorophores (e.g., ATTO 647N) coupled to azide derivatives can cause aggregation. Solutions include:

- Cyclooctyne optimization : Less hydrophobic reagents like MOFO (monofluorinated cyclooctyne) improve solubility and specificity .

- Solvent systems : Co-administration with biocompatible surfactants (e.g., 0.01% Tween-20) enhances dispersion without disrupting cell viability .

Q. How can uniform protein orientation be achieved during surface immobilization using this compound?

- Methodological Answer : Internal site labeling (via LAP insertion) enables controlled orientation during immobilization. For example, GFP labeled internally with this compound exhibits uniform binding to dibenzocyclooctyne (DBCO)-functionalized surfaces, unlike terminally labeled proteins, which adopt random orientations . Quartz crystal microbalance (QCM) analysis is used to validate orientation consistency .

Data Contradiction Analysis

Q. Why do some studies report variable ligation efficiencies for this compound under similar conditions?

- Methodological Answer : Discrepancies arise from:

- Enzyme batch variability : LplA mutants (e.g., W37I vs. W37V) differ in activity; activity assays (e.g., ATP consumption via luciferase) are critical for standardization .

- Cellular context : Mammalian vs. bacterial systems show divergent ligation rates due to ATP availability and compartmentalization. Intracellular ATP levels should be monitored using luminescent probes (e.g., CellTiter-Glo) .

Experimental Design Considerations

Q. What controls are essential for ensuring specificity in this compound-based protein labeling?

- Methodological Answer : Include:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.